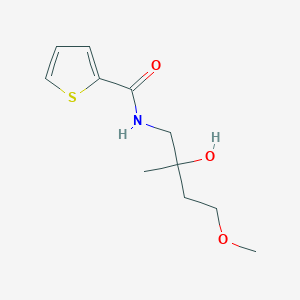

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-11(14,5-6-15-2)8-12-10(13)9-4-3-7-16-9/h3-4,7,14H,5-6,8H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADMFVMOWFRCSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carboxylic acid with an appropriate amine, such as 2-hydroxy-4-methoxy-2-methylbutylamine, under suitable reaction conditions. This reaction typically requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Molecular Interactions

- Hydrogen Bonding : The hydroxyl group in the target compound could form intramolecular H-bonds (similar to the S(6) motif in ), stabilizing conformation. This contrasts with nitro groups in , which rely on C–H⋯O interactions for crystal packing.

- Docking Profiles : Quinazolinyl-thiophene carboxamides (e.g., 7h) bind EGFR via π-π stacking and H-bonding . The target’s methoxy group may occupy hydrophobic pockets, while the hydroxyl group could interact with catalytic residues.

Biological Activity

N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The molecular formula of this compound is , with a molecular weight of approximately 277.77 g/mol. The compound features a thiophene ring substituted with a chloro group and a carboxamide group, which is further substituted with hydroxy, methoxy, and methyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit the activity of various enzymes or receptors, leading to significant biological responses. For instance, it has been investigated as an inhibitor of blood coagulation factor Xa, suggesting potential applications in treating thromboembolic disorders such as myocardial infarction and stroke .

Antimicrobial Activity

Research has shown that thiophene derivatives exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound possesses significant activity against various bacterial strains, including Escherichia coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these strains indicate effective antimicrobial action .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Bacillus subtilis | 16 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, molecular docking studies have suggested strong binding affinity to β-tubulin, a target for many anticancer drugs .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12 |

| HeLa (cervical cancer) | 15 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in 2020 evaluated the antimicrobial activity of several thiophene derivatives, including this compound. The results highlighted its effectiveness against both gram-positive and gram-negative bacteria, with the compound showing lower MIC values compared to standard antibiotics .

- Anticancer Mechanism Exploration : Another research effort focused on the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and western blotting techniques to demonstrate that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.